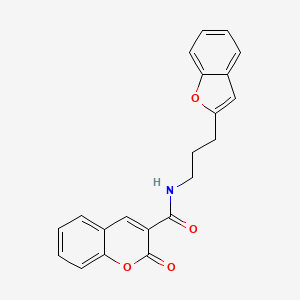

N-(3-(benzofuran-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

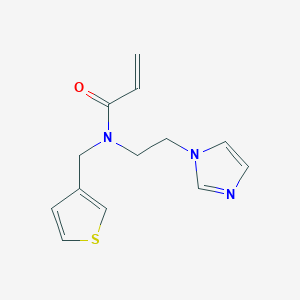

The compound N-(3-(benzofuran-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic molecule that features a benzofuran moiety linked to a chromene structure through a propyl chain, and a carboxamide group attached to the chromene ring. This type of compound is of interest due to its potential pharmacological properties and its structural complexity which allows for a variety of chemical reactions and interactions.

Synthesis Analysis

The synthesis of benzofuran-containing compounds can be achieved through various methods. One approach involves the Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, which allows for the construction of benzofuran motifs with a quaternary center and a carbonyl group . Another method includes a three-component cyclocoupling reaction of β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids, which leads to the formation of benzo[f]chromene-2-carboxamides . Additionally, benzofuran carboxamide derivatives can be synthesized by reacting N-benzyl-2-cyanoacetamide with 2-naphthol and aromatic aldehydes, using piperidine as a base .

Molecular Structure Analysis

The molecular structure of benzofuran carboxamide derivatives can be elucidated using spectroscopic methods and, in some cases, single crystal X-ray diffraction data. For instance, the crystal structure of a related compound, N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide, has been determined, revealing intermolecular hydrogen bonds and intramolecular π-π interactions that stabilize the packing structure .

Chemical Reactions Analysis

Benzofuran carboxamide derivatives can undergo various chemical reactions. The synthesis of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives involves the reaction of salicylaldehyde derivatives and ethyl bromoacetate, followed by hydrolysis and amidation with picolyl amine, and subsequent reactions with benzyl halides . These reactions demonstrate the versatility of benzofuran carboxamide compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran carboxamide derivatives can be influenced by their molecular structure. The presence of hydrogen bonds, π-π interactions, and the overall three-dimensional arrangement of the molecule can affect properties such as solubility, melting point, and reactivity. The antimicrobial screening of some novel benzofuran carboxamide derivatives has shown that these compounds can exhibit significant biological activity, which is an important aspect of their chemical properties .

Applications De Recherche Scientifique

Synthesis Methods and Chemical Properties

- Cyclocoupling Reactions : This compound can be synthesized through a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide, using Lewis acids like ZnI2 and FeCl3 under an air atmosphere. This process involves the formation of aryl-zinc (II) σ-bond and its α-addition to isocyanide (Nizami & Hua, 2018).

Biomedical Research

- Anticholinesterase Activity : Certain derivatives of N-(3-(benzofuran-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide have been studied for their anticholinesterase activity. In vitro assessments revealed significant activity towards acetylcholinesterase (AChE), with some derivatives showing enhanced activity upon the introduction of specific moieties (Ghanei-Nasab et al., 2016).

Chemical Detection and Analysis

- Molecular Probe for Hydroxyl Radicals : As a molecular probe, a derivative of this compound has been used to detect hydroxyl radicals produced by Na125I and gamma-rays in aqueous solutions. Its quantum efficiency was assessed in comparison with other compounds, demonstrating its potential as a reporter for hydroxyl radicals produced close to DNA (Singh et al., 2008).

Materials Science and Crystallography

- Crystal and Molecular Structure Analysis : The crystal structure of derivatives of this compound has been determined using single crystal X-ray diffraction data, revealing aspects like intermolecular hydrogen bonds and intramolecular π-π interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Anuradha et al., 2012).

Mécanisme D'action

Target of Action

Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to inhibit pde4b , which suggests that this compound may interact with its targets to inhibit their function, leading to its biological effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds , it can be inferred that multiple pathways may be affected, leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.

Result of Action

Based on the known biological activities of benzofuran compounds , it can be inferred that the compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects.

Orientations Futures

Benzofuran compounds are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, the future directions of benzofuran compounds could be in the development of new therapeutic drugs.

Propriétés

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4/c23-20(17-13-15-7-2-4-10-19(15)26-21(17)24)22-11-5-8-16-12-14-6-1-3-9-18(14)25-16/h1-4,6-7,9-10,12-13H,5,8,11H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJXMKMJLDWNGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3018703.png)

![Ethyl 4-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B3018704.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B3018705.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B3018708.png)

![2-Isopropylbenzo[d]oxazol-6-amine](/img/structure/B3018709.png)

![4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B3018711.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3018718.png)

![2-Cyclopropyl-1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B3018720.png)

![[4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B3018724.png)